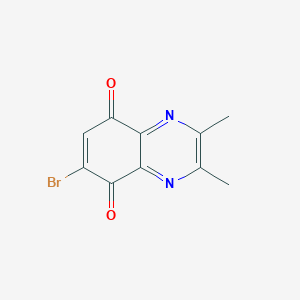

6-Bromo-2,3-dimethylquinoxaline-5,8-dione

Descripción

Structure

2D Structure

Propiedades

Número CAS |

7697-86-1 |

|---|---|

Fórmula molecular |

C10H7BrN2O2 |

Peso molecular |

267.08 g/mol |

Nombre IUPAC |

6-bromo-2,3-dimethylquinoxaline-5,8-dione |

InChI |

InChI=1S/C10H7BrN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,1-2H3 |

Clave InChI |

LEQZSMAFQOJHKY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)Br)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione and Analogous Structures

Convergent and Divergent Synthesis Strategies for Quinoxalinedione (B3055175) Cores

The construction of the quinoxaline-5,8-dione (B3348068) core is a critical step in the synthesis of the target compound. Both convergent and divergent strategies are employed, primarily revolving around the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.

A cornerstone in the synthesis of quinoxalines is the condensation reaction between a 1,2-dicarbonyl compound and an aromatic diamine. sapub.orgnih.gov This versatile and widely used method provides a straightforward route to the quinoxaline (B1680401) scaffold. sapub.org The reaction typically proceeds by mixing the two reactants, often in a suitable solvent and sometimes with the aid of a catalyst. nih.gov

For the synthesis of 2,3-dimethylquinoxaline (B146804) derivatives, the 1,2-dicarbonyl compound of choice is 2,3-butanedione (B143835) (also known as diacetyl). The aromatic diamine precursor required for 6-Bromo-2,3-dimethylquinoxaline-5,8-dione would be a suitably substituted 1,2,4,5-tetraaminobenzene derivative, which upon cyclization and subsequent oxidation would yield the desired quinone structure.

Various catalysts and reaction conditions have been explored to optimize this condensation reaction, including the use of mild acidic reagents and microwave irradiation to enhance reaction rates and yields. sapub.org The choice of solvent can also play a crucial role, with options ranging from traditional organic solvents to more sustainable alternatives like water or ethanol (B145695). unicam.itchim.it

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Promoter | Reactants | Solvent | Temperature | Yield (%) |

| Iodine | o-phenylenediamine (B120857), 1,2-dicarbonyl compounds | - | Microwave | High |

| Bentonite (B74815) clay K-10 | o-phenylenediamine, 1,2-dicarbonyl compounds | Ethanol | Room Temp. | Good |

| (NH4)6Mo7O24·4H2O | Benzene-1,2-diamine, Benzil | EtOH/H2O | Room Temp. | Excellent |

| Choline (B1196258) chloride/water NADES | 1,2-dicarbonyl derivatives, 1,2-diamino compounds | - | Room Temp. | >90% |

The quinoxaline-5,8-dione moiety is often generated through the oxidation of a pre-formed quinoxaline or dihydroquinoxaline derivative. researchgate.net This transformation is crucial for installing the quinone functionality, which is a key structural feature of the target compound.

Various oxidizing agents can be employed for this purpose. For instance, the oxidation of dihydroquinoxalinones to quinoxalines has been reported. researchgate.net Furthermore, the direct oxidation of certain quinoxaline derivatives to the corresponding quinoxaline-diones can be achieved using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of acetonitrile (B52724) and water at room temperature. researchgate.net

The synthesis of 2,3-dimethylquinoxaline-5,8-dione has been achieved through the reaction of 2,3-dimethylquinoxaline with silyloxyl dienes in refluxing benzene, leading to a trihydroxy intermediate which is then oxidized to the quinone. mdpi.com

Regioselective Functionalization Techniques for Bromination

Introducing a bromine atom at a specific position on the quinoxaline ring system requires careful control of the reaction conditions and the choice of brominating agent.

Direct electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. However, the electron-deficient nature of the quinoxaline ring system can make this reaction challenging. daneshyari.com The presence of two nitrogen atoms deactivates the ring towards electrophilic attack.

Despite this, various bromination strategies have been developed. The use of N-bromosuccinimide (NBS) in strong acids like sulfuric acid or triflic acid has been shown to be effective for the bromination of quinoxaline and its derivatives. thieme-connect.comresearchgate.net The regioselectivity of the bromination can be influenced by the reaction conditions, including the solvent, temperature, and the specific brominating agent used. thieme-connect.combohrium.com For instance, the bromination of quinoxaline with NBS in acetic acid at reflux has been reported to yield 6-bromoquinoxaline (B1268447). chemicalbook.com

The position of bromination is also influenced by the presence of existing substituents on the quinoxaline ring. For example, the bromination of methoxy-substituted quinolines has been studied to understand the directing effects of such groups. researchgate.net

Table 2: Conditions for Direct Bromination of Quinoxaline

| Brominating Agent | Acid/Solvent | Temperature | Product(s) | Yield (%) |

| NBS | H2SO4 | r.t. to 60 °C | 5-bromoquinoxaline, 5,8-dibromoquinoxaline | 12 (mono), 6 (di) |

| DBI | CF3SO3H | r.t. | Slow and non-regioselective | - |

| NBS | Acetic Acid | Reflux | 6-Bromoquinoxaline | 50 |

| Br2 | Acetonitrile | 82 °C | Dibromide | High |

An alternative to direct bromination of the quinoxaline core is to introduce the bromine atom onto one of the starting materials before the cyclization reaction. This approach offers a high degree of regiocontrol. daneshyari.com

For the synthesis of 6-bromoquinoxaline derivatives, this would involve the use of a brominated o-phenylenediamine, such as 4-bromo-1,2-benzenediamine. daneshyari.comchemicalbook.com The condensation of this precursor with a 1,2-dicarbonyl compound, like 2,3-butanedione, would directly yield the 6-bromo-2,3-dimethylquinoxaline. This method avoids the potential for mixtures of isomers that can arise from direct bromination of the parent quinoxaline. daneshyari.com The synthesis of the required halogenated benzene-1,2-diamines can sometimes be challenging, but it provides a reliable route to specifically substituted quinoxalines. daneshyari.com

Sustainable and Catalytic Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of quinoxalines. researchgate.netnih.gov This includes the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Natural deep eutectic solvents (NADESs), such as a mixture of choline chloride and water, have been successfully employed for the synthesis of functionalized quinoxalines. unicam.it These reactions are often fast, high-yielding, and can be performed at room temperature without the need for additional catalysts. unicam.it The use of heterogeneous catalysts, such as bentonite clay K-10 or TiO2-Pr-SO3H, offers the advantage of easy separation and recycling, which aligns with the principles of green chemistry. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives, often leading to shorter reaction times and improved yields. nih.gov Furthermore, catalyst-free protocols, for example, the reaction of o-phenylenediamine with phenacyl bromide in ethanol under reflux, provide a simple and efficient route to quinoxalines. nih.gov

Applications of Nanocatalysis and Structured Catalysts in Quinoxaline Synthesis

The use of nanocatalysts and structured catalysts represents a significant advancement in the synthesis of quinoxaline derivatives, offering advantages such as high efficiency, reusability, and mild reaction conditions. researchgate.netrsc.org These catalysts have been instrumental in overcoming the limitations of traditional homogeneous and transition metal-based catalysts, which often suffer from low atom economy, difficult catalyst recovery, and harsh reaction conditions. researchgate.netrsc.org

Bimetallic metal-organic framework (Fe/Co-MOF) nanocatalysts have also emerged as efficient heterogeneous solid catalysts for quinoxaline synthesis. acs.orgnih.gov These nanocatalysts exhibit high catalytic activity, leading to excellent yields in short reaction times. acs.org The catalytic performance of these materials is influenced by factors such as the catalyst weight, with studies showing a direct correlation between the amount of catalyst used and the yield of the quinoxaline product. nih.gov

The application of these advanced catalytic systems provides a greener and more sustainable approach to the synthesis of complex quinoxaline structures. researchgate.netrsc.org

Table 1: Overview of Nanocatalysts in Quinoxaline Synthesis

| Catalyst | Key Features | Advantages |

|---|---|---|

| Cobalt nanoparticles on mesoporous SBA-15 | High stability and activity | Reusable for at least ten cycles without loss of activity rsc.org |

| Fe(III)-Schiff base/SBA-15 | Encapsulated complex in mesoporous silica (B1680970) | Retains hexagonal structure and catalytic efficiency rsc.org |

| Fe/Co-MOF Nanocatalysts | Bimetallic metal-organic framework | High catalytic activity, excellent yields, short reaction times acs.orgnih.gov |

Environmentally Conscious Reaction Conditions (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic protocols for quinoxaline derivatives. ijirt.orgbenthamdirect.com These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption. ijirt.org

Solvent-Free Synthesis:

Solvent-free reaction conditions have been successfully employed for the synthesis of quinoxalines, offering both economic and ecological benefits. ias.ac.in The use of recyclable catalysts, such as sulfated polyborate, under solvent-free conditions has been shown to produce quinoxaline derivatives in high yields with short reaction times. ias.ac.in This approach not only simplifies the workup procedure but also avoids the use of toxic and volatile organic solvents. ias.ac.in

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of quinoxalines. ijirt.orgnih.gov This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. ijirt.org Microwave-assisted synthesis of 6-substituted quinoxalines has been reported to proceed in good yields and short reaction times, often without the need for a solvent or catalyst. nih.gov This methodology provides a rapid and efficient route to quinoxaline derivatives, making it an attractive option for high-throughput synthesis. udayton.edu The advantages of microwave-assisted synthesis include the absence of costly and harmful solvents and shortened reaction times. udayton.edu

Table 2: Comparison of Environmentally Conscious Reaction Conditions for Quinoxaline Synthesis

| Condition | Catalyst/Promoter | Key Advantages |

|---|---|---|

| Solvent-Free | Sulfated polyborate | High yields, short reaction times, easy workup, catalyst recyclability ias.ac.in |

| Microwave-Assisted | None (in some cases) | Rapid reactions, reduced energy consumption, good yields, solvent-free potential ijirt.orgnih.govudayton.edu |

Modern Methodologies for Complex Quinoxaline Architectures

The construction of complex quinoxaline architectures, including those with specific substitution patterns like this compound, often requires sophisticated synthetic strategies.

Multicomponent and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs) and one-pot syntheses offer a powerful and efficient approach to building complex molecules from simple starting materials in a single operation. academie-sciences.frscribd.com These strategies are characterized by high atom economy and procedural simplicity, as they avoid the isolation of intermediate products. academie-sciences.fr The synthesis of quinoxaline derivatives has greatly benefited from the development of novel MCRs. mdpi.comresearchgate.net For instance, a one-pot, three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one, pyrazolone, and malononitrile (B47326) has been developed for the efficient synthesis of spiro indeno[1,2-b]quinoxalines. academie-sciences.fr Such reactions demonstrate good functional group tolerance and provide high yields of the desired products. academie-sciences.fr

Metal-Catalyzed Cross-Coupling Reactions for Aryl-Bromine Bonds (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used for the coupling of aryl halides with organoboron compounds. nih.govresearchgate.net This reaction is highly relevant for the functionalization of bromo-substituted quinoxalines. The use of palladium catalysts, and more recently, nickel catalysts, has significantly expanded the scope of Suzuki-Miyaura reactions. rsc.org These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.gov Automated systems have even been developed to optimize the conditions for challenging Suzuki-Miyaura couplings, including those involving heteroaryl substrates. nih.gov

Diels-Alder Cycloaddition Reactions as a Route to Fused Quinoxalinediones

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings and provides an attractive route to fused quinoxalinedione systems. nih.gov Substituted-5,8-quinoxalinediones can act as dienophiles in these reactions, leading to the formation of cycloadducts that are valuable intermediates for the synthesis of more complex molecules. The regioselectivity of the Diels-Alder reaction of quinoxaline quinones can be investigated to control the outcome of the cycloaddition. Furthermore, quinoxalino-fused sultines have been synthesized and utilized as precursors for quinoxalino-o-quinodimethanes, which can then participate in Diels-Alder reactions to afford fused polycyclic systems. rsc.orgnycu.edu.tw

Investigation of Chemical Reactivity and Transformation Mechanisms of 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione

Nucleophilic Aromatic Substitution Reactions on the Brominated Quinoxalinedione (B3055175) System

The quinoxaline (B1680401) ring system is inherently electron-deficient, and this characteristic is significantly amplified in 6-Bromo-2,3-dimethylquinoxaline-5,8-dione by the potent electron-withdrawing effects of the two carbonyl groups of the dione (B5365651) and the bromo substituent. This pronounced electrophilicity makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. udayton.edu In this mechanism, a nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group. udayton.edu

For this specific compound, the bromine atom at the C-6 position serves as an effective leaving group. The presence of strong electron-withdrawing groups facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution process. udayton.edu A variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups onto the quinoxaline core.

Key Research Findings:

Nucleophiles: Strong nucleophiles such as amines, alkoxides, and thiolates are effective reagents for this transformation. For instance, reacting 2-chloro-3-methylquinoxaline (B189447) with aromatic amines has been shown to result in the formation of 2-arylamino-3-methylquinoxalines. aun.edu.eg

Reaction Conditions: These reactions are typically carried out in a polar aprotic solvent, and sometimes at elevated temperatures, to promote the substitution. The use of a base may be required to deprotonate the nucleophile or neutralize the HBr byproduct.

The table below summarizes potential SNAr reactions on the this compound system.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Primary/Secondary Amine (R₂NH) | Heat, Base (e.g., K₂CO₃) | 6-(Dialkylamino)-2,3-dimethylquinoxaline-5,8-dione |

| Alcohol (ROH) | Strong Base (e.g., NaH) | 6-(Alkoxy)-2,3-dimethylquinoxaline-5,8-dione |

| Thiol (RSH) | Base (e.g., Et₃N) | 6-(Alkylthio)-2,3-dimethylquinoxaline-5,8-dione |

| Azide (N₃⁻) | NaN₃, Solvent (e.g., DMF) | 6-Azido-2,3-dimethylquinoxaline-5,8-dione |

Electrophilic Attack and Substitution Patterns on the Quinoxaline Ring System

Electrophilic aromatic substitution involves the attack of an electrophile on an electron-rich aromatic ring. libretexts.org However, the quinoxaline nucleus is considered an electron-deficient heterocyclic system, making it generally resistant to electrophilic attack compared to benzene (B151609). daneshyari.com This deactivation is profoundly intensified in this compound.

The benzene portion of the molecule is severely deactivated by the strong electron-withdrawing resonance and inductive effects of the adjacent dione functionality and the bromo substituent. These groups reduce the electron density of the ring, making it a poor target for electrophiles. While the methyl groups at C-2 and C-3 are weakly activating, their influence is on the pyrazine (B50134) ring and is insufficient to overcome the powerful deactivation of the carbocyclic ring.

Key Research Findings:

Reactivity: Direct electrophilic substitution on the benzene ring of this compound is highly unfavorable under standard conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Forcing conditions may lead to decomposition rather than substitution.

Regioselectivity: In simpler, less deactivated quinoxalines, electrophilic attack, when it occurs, is often directed to the 5- and 8-positions. quora.com However, in this case, these positions are occupied by the carbonyl groups of the dione. The remaining C-7 position is heavily deactivated, making any potential electrophilic substitution challenging and non-regioselective. Bromination of quinoxaline itself often results in a mixture of products, highlighting the difficulty in controlling regioselectivity even in a more reactive system. researchgate.net

Consequently, alternative strategies are required to introduce further substituents onto the carbocyclic ring, with nucleophilic aromatic substitution (as described in section 3.1) being the more viable approach.

Reactions Involving the Carbonyl Moieties of the Dione

The 5,8-dione functionality imparts quinone-like reactivity to the molecule. The two carbonyl groups are electrophilic centers and can undergo nucleophilic addition. nih.gov These reactions are fundamental to the chemical transformations of this compound, allowing for modification of the quinone ring.

Key Research Findings:

Reduction to Hydroquinone (B1673460): One of the most characteristic reactions of quinones is their reduction to the corresponding hydroquinone. This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄). This process is often reversible, and the resulting 6-bromo-2,3-dimethylquinoxaline-5,8-diol can be re-oxidized back to the dione.

Condensation Reactions: The carbonyl groups can react with amine-based nucleophiles to form condensation products. For example, reaction with hydroxylamine (B1172632) can yield the corresponding mono- or dioxime, while reaction with hydrazines can produce hydrazones.

Nucleophilic Addition: While less common than for α,β-unsaturated ketones, direct nucleophilic addition to the carbonyl carbon can occur, especially with strong, hard nucleophiles like organometallic reagents. This would lead to the formation of tertiary alcohols after an aqueous workup.

The table below presents typical reactions involving the carbonyl groups.

| Reaction Type | Reagents | Product |

| Reduction | Sodium Dithionite (Na₂S₂O₄) or NaBH₄ | 6-Bromo-2,3-dimethylquinoxaline-5,8-diol |

| Oximation | Hydroxylamine (NH₂OH) | This compound dioxime |

| Hydrazone Formation | Hydrazine (N₂H₄) | This compound dihydrazone |

| Grignard Addition | RMgBr, then H₃O⁺ | 6-Bromo-5,8-dialkyl-2,3-dimethylquinoxaline-5,8-diol |

Radical Reactions and Reductive Transformations of Brominated Quinoxalines

The this compound system can participate in reactions involving radical intermediates. These processes can be initiated by light, heat, or radical initiators and can lead to substitutions or reductive transformations.

Key Research Findings:

Radical-Initiated Reactions: The quinoxaline ring has been shown to undergo radical reactions. For example, bromination of quinoxaline under photochemical conditions is believed to proceed through a radical intermediate. daneshyari.com Furthermore, radical cascade reactions have been utilized for the functionalization of related quinoxalinone systems. nih.gov

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which would simultaneously reduce the quinone moiety. Alternatively, radical-mediated dehalogenation using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN) can selectively remove the bromine atom, yielding 2,3-dimethylquinoxaline-5,8-dione.

Reductive Transformations of the Quinone: As mentioned previously, the quinone system is readily reduced. This transformation to a hydroquinone is technically a reductive process and can be initiated by various methods, including those that proceed via single-electron transfer (SET) mechanisms, which involve radical ion intermediates.

Functional Group Interconversions of Methyl Substituents

The methyl groups at the C-2 and C-3 positions of the pyrazine ring are not inert and represent valuable handles for further functionalization of the molecule. Their position adjacent to the aromatic ring system makes them susceptible to reactions typical of benzylic/allylic carbons.

Key Research Findings:

Radical Halogenation: The methyl groups can undergo free-radical halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction, known as Wohl-Ziegler bromination, selectively introduces a bromine atom onto the methyl group, yielding 2-(bromomethyl)- or 2,3-bis(bromomethyl) derivatives. byu.edubyu.edu This transformation has been demonstrated for 2,3-dimethylquinoxaline (B146804). byu.edu

Nucleophilic Substitution on Brominated Intermediates: The resulting bromomethylquinoxalines are highly reactive towards nucleophiles. The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, amines, alkoxides), allowing for the introduction of diverse functionalities. The reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles has been reported. sapub.org The oxidation of 2,3-bis(bromomethyl)quinoxaline (B1328767) using dimethyl sulfoxide (B87167) (DMSO) is also a known transformation. acs.org

Oxidation: The methyl groups can be oxidized to higher oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups into carboxylic acids, yielding quinoxaline-2,3-dicarboxylic acid derivatives. Milder oxidation could potentially yield aldehydes.

The table below outlines the functional group interconversions of the methyl substituents.

| Reaction Type | Reagents | Intermediate/Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN/hν | 6-Bromo-2-(bromomethyl)-3-methylquinoxaline-5,8-dione |

| Nucleophilic Substitution | KCN on brominated intermediate | 6-Bromo-2-(cyanomethyl)-3-methylquinoxaline-5,8-dione |

| Oxidation | KMnO₄, heat | 6-Bromo-5,8-dioxo-5,8-dihydroquinoxaline-2,3-dicarboxylic acid |

Advanced Characterization and Spectroscopic Analysis of 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof (e.g., 1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A detailed NMR analysis of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione would provide definitive proof of its constitution and atom connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The two methyl groups at the C2 and C3 positions are chemically equivalent and should give rise to a single, sharp singlet. The chemical shift of this signal would likely appear in the range of δ 2.5-2.7 ppm, characteristic of methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring. The aromatic region would feature a singlet for the proton at the C7 position. Due to the deshielding effects of the adjacent carbonyl group and the bromine atom, this proton is expected to resonate at a downfield chemical shift, likely in the range of δ 7.5-7.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The spectrum should display signals for all ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The two equivalent methyl carbons would appear as a single peak in the aliphatic region, typically around δ 20-25 ppm. The quaternary carbons of the pyrazine (B50134) ring (C2 and C3) would be observed further downfield. The carbonyl carbons (C5 and C8) are the most deshielded and will appear at the lowest field, generally in the range of δ 180-185 ppm. The aromatic carbons would have distinct chemical shifts influenced by the bromine and dione (B5365651) substituents.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): While the ¹H NMR is expected to show only singlets, a COSY experiment would be run to confirm the absence of any proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons should show correlations to the C2 and C3 carbons. The aromatic proton at C7 should show correlations to the carbonyl carbon C5 and the bromine-bearing carbon C6, among others. These correlations would provide irrefutable evidence for the arrangement of the substituents on the quinoxaline-5,8-dione (B3348068) core.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2,3-CH₃ | ~2.6 (s, 6H) | ~22 | C2, C3 |

| C7-H | ~7.6 (s, 1H) | ~138 | C5, C6, C8a |

| C2, C3 | - | ~155 | - |

| C4a, C8a | - | ~140 | - |

| C5, C8 | - | ~182 | - |

| C6 | - | ~125 | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrN₂O₂), the calculated exact mass of the molecular ion [M]⁺˙ would be a key identifier. The presence of a bromine atom would be readily apparent from the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units ([M]⁺˙ and [M+2]⁺˙), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netrsc.orgresearchgate.net Upon electron impact ionization, the molecular ion of this compound would likely undergo a series of characteristic fragmentation reactions. nih.gov A primary fragmentation pathway would involve the loss of a bromine radical (Br˙), leading to a prominent peak at [M-79/81]⁺. Subsequent fragmentations could include the sequential loss of carbon monoxide (CO) molecules from the dione system, a common fragmentation pathway for quinones. The loss of a methyl radical (CH₃˙) from the molecular ion or subsequent fragment ions is also a plausible fragmentation route. A proposed fragmentation pathway is detailed below.

| Ion/Fragment | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₇⁷⁹BrN₂O₂ | 265.9718 | Molecular ion |

| [M+2]⁺˙ | C₁₀H₇⁸¹BrN₂O₂ | 267.9698 | Isotopic molecular ion |

| [M-Br]⁺ | C₁₀H₇N₂O₂ | 187.0508 | Loss of bromine radical |

| [M-Br-CO]⁺ | C₉H₇N₂O | 159.0558 | Loss of CO from [M-Br]⁺ |

| [M-Br-2CO]⁺ | C₈H₇N₂ | 131.0609 | Loss of a second CO molecule |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by the characteristic stretching vibrations of its carbonyl groups. mdpi.com

The quinone moiety is expected to show strong absorption bands in the region of 1650-1680 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching vibrations. mdpi.com The C=N stretching vibrations of the pyrazine ring would likely appear in the 1620-1550 cm⁻¹ region. The aromatic C=C stretching vibrations will be observed as a series of bands between 1600 and 1450 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic proton would be found in the 3100-2900 cm⁻¹ range. The presence of the bromine atom would be indicated by a C-Br stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2920 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1670 | C=O Stretch (Quinone) | Strong |

| ~1580 | C=N Stretch (Pyrazine) | Medium-Strong |

| ~1550, 1450 | Aromatic C=C Stretch | Medium |

| ~550 | C-Br Stretch | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. nih.gov The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. d-nb.info

The high-energy π → π* transitions, associated with the aromatic and heterocyclic ring systems, would likely appear in the UV region (200-350 nm). The lower-energy n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are expected to be observed at longer wavelengths, extending into the visible region (350-450 nm), which would impart color to the compound. The presence of the bromine atom and methyl groups will influence the precise wavelengths and intensities of these absorptions through electronic and steric effects. d-nb.info

Many quinoxaline (B1680401) derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further information about the fate of the excited state. Solvatochromism studies, measuring the spectra in solvents of varying polarity, could reveal changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

| Parameter | Predicted Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| λabs (UV-Vis) | ~250-350 | π → π |

| λabs (UV-Vis) | ~380-450 | n → π |

| λem (Fluorescence) | ~480-550 | Fluorescence Emission |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would confirm the planarity of the quinoxaline-5,8-dione core. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom. These interactions are crucial for understanding the solid-state properties of the material. The crystallographic data would also provide the definitive solid-state conformation of the molecule.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds, Br···O halogen bonds |

Computational and Theoretical Chemistry Studies Applied to 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov For quinoxaline (B1680401) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate a suite of electronic and quantum chemical parameters. doaj.orgresearchgate.net These calculations provide deep insights into the molecule's intrinsic characteristics.

The introduction of functional groups, such as bromo and methyl substituents, into a quinoxaline core allows for the fine-tuning of energy levels and bandgaps. d-nb.info Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. doaj.orgresearchgate.net A smaller energy gap suggests higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione. researchgate.net These descriptors help in understanding the molecule's susceptibility to chemical reactions. doaj.orgresearchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT Note: The values below are representative for quinoxaline-type structures and serve as an illustrative example of parameters derivable from DFT calculations.

| Parameter | Symbol | Formula | Typical Value Range | Significance |

| HOMO Energy | EHOMO | - | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1 to -3 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 2 to 4 eV | Chemical reactivity, stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3 to 5 eV | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1 to 2 eV | Resistance to change in electron configuration |

| Global Softness | S | 1/(2η) | 0.25 to 0.5 eV⁻¹ | Reciprocal of hardness |

| Global Electrophilicity Index | ω | χ²/(2η) | 1.5 to 4 eV | Electrophilic nature |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interaction patterns. nih.gov For a molecule like this compound, MD simulations can reveal how it interacts with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to model the atomic movements. This process, often conducted over nanoseconds, assesses the conformational stability of the molecule and the nature of its interactions. nih.gov For halogenated heterocyclic compounds, these simulations can elucidate the role of specific interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, in determining the structure of condensed phases or the binding affinity to a receptor site. rsc.orgnih.gov The presence of the bromine atom and the quinoxaline core makes these types of non-covalent interactions particularly relevant. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties of chemicals based on their molecular structure. researchgate.net These models establish a correlation between a molecule's properties and its structural or physicochemical descriptors. researchgate.net For quinoxaline derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various endpoints, from biological activity to performance as corrosion inhibitors. researchgate.netnih.gov

The development of a QSPR model for this compound would involve:

Dataset Generation: Compiling a set of quinoxaline derivatives with known experimental data for a specific property (e.g., solubility, melting point, or a quantum chemical property).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These can include electronic, topological, and geometrical descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to the property. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net

Such a model could then be used to accurately predict the properties of this compound without the need for direct experimentation.

Analysis of Electron Density Distributions and Molecular Orbitals

The analysis of electron density and molecular orbitals provides a fundamental understanding of a molecule's reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which use a color gradient to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near hydrogen atoms would show positive potential.

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to predicting chemical reactivity. doaj.orgresearchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's capacity to donate electrons. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy level for an incoming electron and is associated with the molecule's ability to accept electrons. Its location highlights potential sites for nucleophilic attack.

The energy and localization of these orbitals for this compound would be determined by its specific combination of the quinoxaline-dione core, methyl groups, and the bromine atom. The calculated HOMO-LUMO energy gap is a direct measure of the molecule's electronic excitability. nih.gov

Spectroscopic Property Predictions through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a valuable link between theoretical models and experimental results. ias.ac.in

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often within a DFT framework, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.gov For quinoxaline derivatives, studies have shown a good correlation between calculated and experimental chemical shifts, aiding in the structural confirmation of newly synthesized compounds. nih.goviiste.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. ias.ac.in It calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax). These calculations can identify the specific molecular orbitals involved in the main electronic transitions, such as the HOMO→LUMO transition. ias.ac.in

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts Note: This table illustrates the typical high correlation found between computationally predicted and experimentally measured NMR data for quinoxaline-type compounds as reported in the literature.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic ¹H | 7.85 | 7.90 |

| Methyl ¹H | 2.65 | 2.70 |

| Carbonyl ¹³C | 178.5 | 179.2 |

| Methyl ¹³C | 20.1 | 20.5 |

Design and Synthesis of Advanced Chemical Entities Based on the 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione Scaffold

Strategic Functionalization of the Bromine Atom for Diversification

The bromine atom at the 6-position of the quinoxalinedione (B3055175) ring is an ideal site for post-synthetic modification. Its reactivity allows for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's electronic, steric, and physicochemical properties. This functionalization is key to developing new derivatives with tailored characteristics.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and they have been extensively applied to functionalize aryl halides. eie.grmdpi.com The 6-bromo substituent on the quinoxalinedione scaffold serves as an excellent substrate for such reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comresearchgate.net These reactions allow for the introduction of a wide range of aryl, alkyl, amino, and alkynyl groups, significantly expanding the chemical diversity of the quinoxalinedione library.

For instance, palladium-catalyzed reactions are commonly employed. The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the bromo-quinoxaline with various organoboron reagents. mdpi.com Similarly, the Buchwald-Hartwig amination is a key method for C-N bond formation, allowing the introduction of primary and secondary amines. ustc.edu.cn These synthetic methodologies are pivotal for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Coupling Reaction | Bond Formed | Typical Reagents | Catalyst/Ligand System | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C (aryl-aryl, aryl-alkyl) | Aryl/alkyl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhos | Introduces diverse carbon-based substituents. |

| Buchwald-Hartwig Amination | C-N | Primary or secondary amines | Pd₂(dba)₃ with ligands like BINAP, RuPhos | Creates amino-functionalized derivatives. ustc.edu.cn |

| Sonogashira | C-C (aryl-alkynyl) | Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst | Introduces rigid alkynyl linkers for further functionalization. researchgate.net |

| Heck | C-C (aryl-vinyl) | Alkenes | Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands | Forms substituted alkenes attached to the quinoxaline (B1680401) core. |

Exploration of Substituent Effects on Reactivity and Molecular Architecture

The introduction of different substituents onto the quinoxaline-5,8-dione (B3348068) framework can dramatically alter the molecule's reactivity and geometry. chegg.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the electron density of the aromatic system. This, in turn, affects the susceptibility of the quinone ring to nucleophilic attack and its potential to participate in cycloaddition reactions.

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. The 6-bromo-2,3-dimethylquinoxaline-5,8-dione scaffold is an excellent platform for creating such hybrid molecules. The bromine atom can be replaced by other heterocyclic rings through nucleophilic substitution or cross-coupling reactions, leading to novel chemical entities with potentially synergistic or unique properties.

Research has shown the successful synthesis of quinoxaline derivatives fused or linked to other heterocyclic systems like tetrazoles and pyrazoles. nih.gov For example, starting from 6-bromo-2,3-dichloroquinoxaline, nucleophilic substitution reactions can be performed to introduce hydrazinyl groups, which can then be cyclized to form fused tetrazolo[1,5-a]quinoxalines. nih.gov These hybrid structures combine the chemical features of both the quinoxaline-dione and the appended heterocycle, opening avenues for new applications. sapub.orgnih.gov

| Hybrid System | Incorporated Heterocycle | Synthetic Strategy | Reference Compound |

|---|---|---|---|

| Tetrazolo-Quinoxaline | Tetrazole | Cyclization of a hydrazinyl-quinoxaline precursor. nih.gov | 6-bromo-2,3-dichloroquinoxaline |

| Pyrazolo-Quinoxaline | Pyrazole | Condensation of a hydrazinyl-quinoxaline with a 1,3-dicarbonyl compound. nih.gov | 6-bromo-2-chloro-3-hydrazinylquinoxaline nih.gov |

| Indolo-Quinoxaline | Indole (B1671886) | Condensation reactions between quinoxaline precursors and indole derivatives. sapub.org | 2-(5H-indolo[2,3-b]quinoxalin-5-yl)-1-ethanone derivatives sapub.org |

Synthesis of Polycyclic and Fused Systems Derived from Quinoxalinedione

The quinoxaline-5,8-dione moiety can act as a dienophile in Diels-Alder reactions, providing a robust method for constructing polycyclic and fused-ring systems. mdpi.com This cycloaddition reaction involves the [4+2] addition of a conjugated diene to the electron-deficient quinone ring, resulting in the formation of a new six-membered ring. This strategy has been employed to build complex structures, such as benzo[g]quinoxaline-5,10-diones, which are analogues of anthracyclines. mdpi.comnih.gov

The reactivity of the quinoxalinedione in these cycloadditions can be tuned by the substituents on the ring. For instance, 2,3-dimethylquinoxaline-5,8-dione readily reacts with various dienes, including Danishefsky's diene, to afford cycloadducts that can be further transformed into complex polycyclic quinones. mdpi.com This approach allows for the creation of linearly and angularly fused systems, significantly expanding the structural diversity of compounds derived from the quinoxalinedione scaffold. nih.govnih.gov

Future Research Directions and Emerging Paradigms in 6 Bromo 2,3 Dimethylquinoxaline 5,8 Dione Chemistry

Novel Synthetic Route Discovery for Enhanced Efficiency and Selectivity

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Future efforts for 6-Bromo-2,3-dimethylquinoxaline-5,8-dione will likely focus on developing more efficient, selective, and environmentally benign synthetic protocols. A key area of exploration is the advancement beyond traditional methods that may require harsh conditions or strong acid catalysts. qmul.ac.uk

Promising future strategies include the adoption of green chemistry principles, such as using water as a solvent and employing recyclable heterogeneous catalysts. chim.it For instance, systems like alumina-supported heteropolyoxometalates have demonstrated high yields for quinoxaline (B1680401) synthesis at room temperature and could be adapted for the target molecule. qmul.ac.ukfrontiersin.org Furthermore, metal-free domino reactions and catalyst-free oxidative cyclizations represent an atom-economical and operationally simple approach that warrants investigation. bohrium.com

The table below summarizes various modern catalytic systems that could be explored for the synthesis of quinoxaline derivatives, including the target dione (B5365651).

| Catalyst System | Key Advantages | Solvent | Temperature | Potential Application for Target Compound |

| Alumina-Supported Heteropolyoxometalates qmul.ac.uk | High yields, Heterogeneous, Recyclable | Toluene | Room Temp. | Efficient condensation of a bromo-diaminobenzene derivative with 2,3-butanedione (B143835). |

| Iodine (I₂) bohrium.com | Metal-free, Readily available | DMSO | Varies | Oxidative cyclization to form the quinoxaline core under mild conditions. |

| Nickel Bromide/1,10-phenanthroline rsc.org | Inexpensive, Simple system | - | Varies | Synthesis from readily available 2-nitroaniline (B44862) precursors. |

| Cerium (IV) Ammonium Nitrate (CAN) chim.it | Low catalyst loading, Chromatography-free | Tap Water | Room Temp. | A highly green and efficient condensation method. |

Future work should aim to develop a direct, high-yielding synthesis of this compound that minimizes waste and avoids hazardous reagents, thereby facilitating its broader application in research and development.

Deeper Mechanistic Understanding of Complex Reactions

While the synthesis of the basic quinoxaline ring is well-understood, the subsequent transformations of functionalized derivatives like this compound can be complex. The dione moiety, in particular, makes the compound an excellent dienophile for Diels-Alder reactions, providing a powerful route to complex, polycyclic nitrogen-containing heterocycles. These cycloadducts can serve as building blocks for various natural products and medicinally relevant compounds. nih.gov

Future research must focus on a deeper mechanistic understanding of such transformations. For example, investigating the regioselectivity of Diels-Alder reactions with unsymmetrical dienes is crucial for predictable and controlled synthesis. rsc.org This involves understanding the electronic and steric effects of the bromo and methyl substituents on the quinone ring.

A significant emerging paradigm in this area is the use of computational chemistry. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, analyze transition states, and predict the outcomes of complex reactions like [4+2] cycloadditions. researchgate.net Such theoretical studies can elucidate the frontier molecular orbital (FMO) interactions that govern the reaction's selectivity, providing invaluable insights that can guide experimental design and reduce trial-and-error in the laboratory. rsc.org

Exploration of Supramolecular Assembly and Material Science Applications

The rigid, planar structure and distinct electronic properties of the quinoxaline core make its derivatives highly attractive for applications in material science and supramolecular chemistry. researchgate.net The electron-deficient nature of this compound suggests its potential use as a building block for n-type organic semiconductors. nih.gov

Future research should explore the incorporation of this compound into donor-acceptor (D-A) type conjugated polymers for applications in organic electronics. frontiersin.org Quinoxaline derivatives are already utilized in a range of devices, showcasing their versatility. qmul.ac.ukbohrium.com

Potential Material Science Applications:

Organic Field-Effect Transistors (OFETs): As n-type semiconductors in transistor devices. qmul.ac.uknih.gov

Organic Light-Emitting Diodes (OLEDs): As electron-transporting materials or as components of thermally activated delayed fluorescence (TADF) emitters. qmul.ac.ukbohrium.comresearchgate.net

Organic Solar Cells (OSCs): As non-fullerene acceptors or components in donor-acceptor polymers. bohrium.com

Chemosensors: The quinoxaline scaffold can be functionalized to create fluorescent or colorimetric sensors for detecting metal ions, pH changes, or trace amounts of water. rsc.orgmdpi.comarabjchem.orgresearchgate.net The bromo-substituent on the target compound provides a convenient handle for such functionalization.

In supramolecular chemistry, quinoxaline units have been incorporated into cavitands—molecular baskets capable of encapsulating guest molecules. tandfonline.com These structures are promising for applications in molecular recognition and sensing. tandfonline.comrsc.org Future work could involve designing and synthesizing cavitands based on the this compound scaffold to explore novel host-guest chemistry.

Advanced Catalyst Design for Quinoxaline Transformations

The development of advanced catalysts is paramount for unlocking new reaction pathways and improving the efficiency of existing ones for quinoxaline derivatives. Future research will likely focus on catalysts that offer high selectivity for specific transformations on the this compound core. For instance, palladium-catalyzed cross-coupling reactions at the bromine-substituted C6 position are a key method for introducing further molecular complexity, and designing more active and stable catalysts for these reactions is an ongoing goal.

The design of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a major trend. researchgate.net Examples include polymer-supported sulphanilic acid, which has been shown to be an effective catalyst for quinoxaline synthesis. researchgate.net Bio-inspired catalysts, such as ortho-quinone catalysts that operate under mild conditions with oxygen as the terminal oxidant, also represent a promising avenue for future exploration. rsc.org The goal is to create catalytic systems that are not only efficient and selective but also cost-effective and sustainable.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

A transformative paradigm in modern chemistry is the integration of artificial intelligence (AI) and machine learning (ML). arabjchem.org These computational tools can accelerate discovery by predicting reaction outcomes, optimizing experimental conditions, and designing novel compounds with desired properties. mdpi.comarabjchem.org

For this compound, AI and ML can be applied in several key areas:

| AI/ML Application | Description | Potential Impact on Quinoxaline Chemistry |

| Forward-Reaction Prediction | Algorithms trained on large reaction databases predict the most likely product(s) from a given set of reactants and conditions. researchgate.net | Validate proposed synthetic steps for modifying the target compound and identify potential side products, saving time and resources. researchgate.net |

| Reaction Condition Optimization | ML models can analyze experimental data to suggest optimal conditions (temperature, solvent, catalyst) to maximize yield and selectivity. mdpi.com | Accelerate the development of efficient synthetic routes for derivatives of the target compound, particularly when using high-throughput experimentation. mdpi.com |

| Retrosynthesis Planning | AI tools can propose novel synthetic pathways for complex molecules based on the target scaffold. | Discover new and more efficient ways to synthesize complex quinoxaline-based drugs or materials. |

| De Novo Compound Design | Generative models can design new molecules with specific desired properties (e.g., high electron mobility, specific binding affinity). | Design novel derivatives of this compound for specific applications in material science or as therapeutic agents. |

By leveraging these powerful computational approaches, researchers can navigate the vast chemical space of quinoxaline derivatives more effectively, leading to faster discovery and innovation. arabjchem.org

Q & A

Q. How can the synthesis of 6-Bromo-2,3-dimethylquinoxaline-5,8-dione be optimized for reproducibility?

Methodological Answer:

- Precursor Selection : Start with halogenated quinoxaline derivatives (e.g., 5-bromonicotinohydrazide) and substituted aldehydes under reflux conditions to form hydrazone intermediates .

- Catalysis : Use acetic acid as a catalyst in ethanol/water mixtures to enhance reaction efficiency and yield .

- Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via TLC and melting point analysis .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, aromatic protons in the quinoxaline core appear as distinct doublets (δ 7.3–8.0 ppm) .

- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm and N-H stretches at 3200–3300 cm .

Q. How should researchers design in vitro antimicrobial activity assays for this compound?

Methodological Answer:

- Strain Selection : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans) .

- MIC Determination : Use broth microdilution methods with concentrations ranging from 1–100 µg/mL. Measure optical density (OD) after 24-hour incubation to assess growth inhibition .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to validate results .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

- Triangulation : Cross-validate results using multiple assays (e.g., disk diffusion vs. microdilution) and statistical tests (e.g., ANOVA with post-hoc Tukey analysis) .

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, inoculum size) to isolate variables causing discrepancies .

- Meta-Analysis : Compare structural analogs (e.g., 6-anilino derivatives) to identify substituent-specific activity trends .

Q. What strategies are effective for studying the mechanism of action of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Target bacterial DNA gyrase or fungal cytochrome P450 enzymes. Measure IC values via fluorescence-based kinetic assays .

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on bromine’s role in hydrophobic binding pockets .

- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation in treated microbial cells .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution data to model disorder (e.g., bromine positional disorder) and anisotropic displacement parameters .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N-H∙∙∙O) using Mercury software to explain packing motifs and stability .

- Twinned Data Handling : For challenging crystals, employ SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.